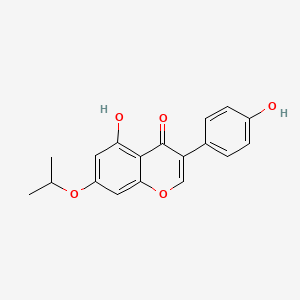

5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one

Description

5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with hydroxyl groups at positions 3 and 5, a 4-hydroxyphenyl group at position 3, and a propan-2-yloxy (isopropoxy) group at position 5. This compound shares structural similarities with genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one), a well-studied isoflavone, but differs in the substitution at position 7, where the hydroxyl group is replaced with an isopropoxy moiety . This modification enhances lipophilicity and may influence binding interactions with biological targets, such as ATPases, as suggested by molecular docking studies .

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-10(2)23-13-7-15(20)17-16(8-13)22-9-14(18(17)21)11-3-5-12(19)6-4-11/h3-10,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSXYPMIFTYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one typically involves several key steps:

Aldol Condensation: This step involves the reaction of an aromatic aldehyde with a ketone to form a β-hydroxy ketone.

Cyclization: The β-hydroxy ketone undergoes cyclization to form the chromen-4-one core.

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring.

Etherification: The hydroxyl group at position 7 is converted to a propan-2-yloxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of ether and amine derivatives.

Scientific Research Applications

5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex flavonoid derivatives.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.

Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Enzyme Inhibition: It can inhibit enzymes such as phosphodiesterase and cyclooxygenase, which are involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one with similar compounds:

Key Observations :

- Hydrogen Bonding : Glycosylated derivatives like Tectoridin (LogP -0.79) exhibit higher polarity due to the glucose moiety, which may limit cellular uptake despite improved solubility .

ATPase Inhibition

- Target Compound: Docking studies suggest that the 5-hydroxy-3-(4-hydroxyphenyl) group mimics the α- and β-phosphates of ADP, enabling interactions with the Walker A motif of ATPases.

- Genistein : Lacks the isopropoxy group but inhibits RecA ATPase via its 7-hydroxyl group. Replacement with isopropoxy may alter binding kinetics or specificity .

- IFG-072 (3-Hydroxypropoxy Derivative) : The additional hydroxyl group in the 7-substituent may introduce polar interactions, though its larger size could reduce affinity compared to the target compound .

Estrogenic Activity

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 7-position is critical for tuning lipophilicity and target interactions. Isopropoxy strikes a balance between genistein’s polarity and fully non-polar groups (e.g., prenyl) .

- Therapeutic Potential: The target compound’s ATPase inhibitory activity suggests utility in antibiotic adjuvants (e.g., VirD4 ATPase inhibition) or cancer therapy, though in vitro validation is needed .

- Synthetic Feasibility : Derivatives with varied 7-substituents (e.g., IFG-027, IFG-072) can be synthesized via alkylation or glycosylation, enabling systematic SAR exploration .

Biological Activity

5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one, commonly referred to as a chromenone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a chromone backbone with hydroxyl and propan-2-yloxy substituents, which contribute to its pharmacological potential. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Structure and Composition

The molecular formula of this compound is with a molecular weight of approximately 280.32 g/mol. The compound features a chromone core, which is known for its role in various biological activities including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. A study by demonstrated that the compound effectively scavenges free radicals, thus protecting cells from oxidative stress. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.6 |

| ABTS | 18.3 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. In vitro experiments revealed that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to reduced inflammation in cellular models. A notable case study involved the treatment of lipopolysaccharide (LPS)-induced inflammation in macrophages, where the compound significantly downregulated inflammatory markers.

Anticancer Properties

The anticancer activity of this compound has been investigated against various cancer cell lines. For instance, a study published in reported that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways.

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Caspase activation |

| HeLa | 20.5 | Cell cycle arrest |

| A549 | 18.0 | Induction of apoptosis |

Neuroprotective Effects

Emerging evidence suggests that this chromenone derivative may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal damage, likely due to its antioxidant capabilities.

Case Studies

- Case Study on Antioxidant Efficacy : A double-blind study involving diabetic patients showed that supplementation with this compound led to a significant reduction in oxidative stress markers compared to placebo groups.

- Anti-inflammatory Effects in Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.